molecular formula C12H17BrClNO B1382476 (4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride CAS No. 1803588-01-3

(4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride

Cat. No.: B1382476
CAS No.: 1803588-01-3
M. Wt: 306.62 g/mol
InChI Key: VDZSBAZBFKECJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction . Substitution reactions often require nucleophiles such as amines or thiols and may be carried out under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-bromobenzaldehyde derivatives, while reduction can produce piperidine derivatives without the bromine atom .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a bromine atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(4-bromophenyl)-piperidin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10;/h3-6,10,12,14-15H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZSBAZBFKECJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(C2=CC=C(C=C2)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-01-3
Record name (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride
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